Diosmetine Tri-O-benzoyl
Diosmetine Tri-O-benzoyl
Brand Name:
Vulcanchem
CAS No.:
1797983-90-4
VCID:
VC0130206
InChI:
InChI=1S/C37H24O9/c1-42-29-18-17-26(19-31(29)45-36(40)24-13-7-3-8-14-24)30-22-28(38)34-32(44-30)20-27(43-35(39)23-11-5-2-6-12-23)21-33(34)46-37(41)25-15-9-4-10-16-25/h2-22H,1H3
SMILES:
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Molecular Formula:
C37H24O9
Molecular Weight:
612.59
Diosmetine Tri-O-benzoyl
CAS No.: 1797983-90-4
Cat. No.: VC0130206
Molecular Formula: C37H24O9
Molecular Weight: 612.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797983-90-4 |
|---|---|
| Molecular Formula | C37H24O9 |
| Molecular Weight | 612.59 |
| IUPAC Name | [5-benzoyloxy-2-(3-benzoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] benzoate |
| Standard InChI | InChI=1S/C37H24O9/c1-42-29-18-17-26(19-31(29)45-36(40)24-13-7-3-8-14-24)30-22-28(38)34-32(44-30)20-27(43-35(39)23-11-5-2-6-12-23)21-33(34)46-37(41)25-15-9-4-10-16-25/h2-22H,1H3 |
| Standard InChI Key | IKLYLDJLJFRBGJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator